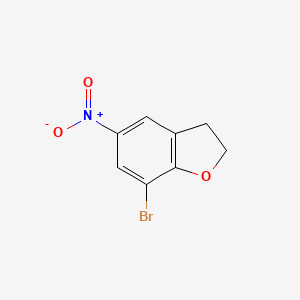

7-Bromo-5-nitro-2,3-dihydrobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6BrNO3 |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

7-bromo-5-nitro-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C8H6BrNO3/c9-7-4-6(10(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2 |

InChI Key |

ULJSVASNGUQURU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

7-Bromo-5-nitro-2,3-dihydrobenzofuran chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-5-nitro-2,3-dihydrobenzofuran

Executive Summary

This compound is a substituted heterocyclic compound built upon the privileged 2,3-dihydrobenzofuran scaffold. This scaffold is a core structural motif in numerous biologically active natural products and pharmaceutical agents.[1][2][3] The strategic placement of a bromine atom at the 7-position and a nitro group at the 5-position imparts a unique combination of electronic properties and chemical reactivity. This guide provides a comprehensive analysis of its physicochemical properties, spectral characteristics, chemical reactivity, and potential applications, positioning it as a versatile building block for drug discovery and materials science. The bromine serves as a crucial handle for advanced cross-coupling reactions, while the nitro group can be readily transformed into an amine, offering a key vector for further molecular elaboration.

Introduction: The 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran ring system, a fused bicyclic ether, is a cornerstone in medicinal chemistry. Its rigid, yet three-dimensional, structure is frequently found in molecules exhibiting a wide array of pharmacological activities, including anti-tumor, antibacterial, and antiviral properties.[1] The functionalization of this core allows for the precise tuning of a molecule's steric and electronic profile to optimize interactions with biological targets. In this compound, the substituents are not arbitrary; they are placed to maximize synthetic versatility. The electron-withdrawing nitro group significantly influences the aromatic ring's reactivity, while the bromo substituent provides a reliable site for carbon-carbon and carbon-heteroatom bond formation, making this compound a valuable intermediate for constructing complex molecular architectures.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These identifiers and computed values are essential for laboratory handling, reaction planning, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 7-bromo-5-nitro-2,3-dihydro-1-benzofuran | Sigma-Aldrich[4] |

| CAS Number | 191602-52-5 | Sigma-Aldrich[4] |

| Molecular Formula | C₈H₆BrNO₃ | Sigma-Aldrich[4], ChemScene[5] |

| Molecular Weight | 244.04 g/mol | ChemScene[5] |

| Appearance | Powder (typical) | MilliporeSigma[6] |

| InChI Key | ULJSVASNGUQURU-UHFFFAOYSA-N | Sigma-Aldrich[4] |

| SMILES | O=[O-] | ChemScene[5] |

| Purity | ≥98% (typical commercial grade) | ChemScene[5] |

| Storage | Sealed in dry, 2-8°C | ChemScene[5] |

Spectral Characterization

Structural elucidation of this compound relies on standard spectroscopic techniques. While a specific experimental spectrum for this exact compound is not publicly available, its expected spectral features can be reliably predicted based on the analysis of its functional groups and structurally similar compounds.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons on the benzene ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm), with their chemical shifts influenced by the deshielding effect of the nitro group and the bromine atom. The aliphatic protons of the dihydrofuran ring will appear as two triplets in the upfield region, typically around δ 3.3 ppm (C3-H₂) and δ 4.7 ppm (C2-H₂).

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbons attached to the nitro group and bromine atom showing characteristic shifts. The two aliphatic carbons of the dihydrofuran ring will appear further upfield, typically in the δ 30-75 ppm range.[8]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). Aromatic C-H and C=C stretching bands, as well as C-O ether stretching bands, will also be present.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Key Reaction Pathways

The two primary functional handles—the nitro group and the bromo substituent—allow for orthogonal chemical modifications. This dual functionality is highly prized in combinatorial chemistry and targeted synthesis.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (5-amino-7-bromo-2,3-dihydrobenzofuran) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental as it introduces a nucleophilic and basic site, enabling a host of subsequent reactions such as amide bond formation, diazotization, and reductive amination.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the 7-position is an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a strategy central to modern drug discovery.[9]

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Sonogashira Coupling: Reaction with terminal alkynes, providing access to acetylenic derivatives which are themselves versatile intermediates.[10]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.

-

The interplay between these two sites allows for a logical and efficient construction of complex molecules. For instance, a Suzuki coupling can be performed first, followed by the reduction of the nitro group and subsequent elaboration of the resulting amine.

Caption: Key synthetic pathways for this compound.

Exemplary Synthetic Protocol: Nitro Group Reduction

This protocol describes a standard laboratory procedure for the reduction of the nitro group to an amine, a cornerstone transformation for this substrate.

Objective: To synthesize 5-Amino-7-bromo-2,3-dihydrobenzofuran.

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

Caption: Workflow for the reduction of the nitro group.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 0.2 M concentration).

-

Addition of Reagent: Add Tin(II) chloride dihydrate (4.5 eq) to the suspension.

-

Initiation: Carefully add concentrated hydrochloric acid dropwise. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.

-

Causality Insight: The acidic, protic environment is crucial for the activity of the SnCl₂ reducing agent. Refluxing ensures the reaction goes to completion in a reasonable timeframe.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid and basify the mixture to a pH of ~8. Caution: Significant CO₂ evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash once with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-Amino-7-bromo-2,3-dihydrobenzofuran.

Applications in Research and Drug Development

The utility of this compound is primarily as a versatile intermediate. The benzofuran core is associated with a range of biological activities, and this building block provides an efficient entry point to novel analogues.[3][11]

-

Fragment-Based Drug Discovery (FBDD): The core scaffold is an attractive fragment for screening against protein targets. The bromo and amino functionalities allow for rapid fragment evolution into more potent leads.

-

Kinase Inhibitor Synthesis: Many kinase inhibitors feature substituted heterocyclic cores. Dibenzofuran derivatives, structurally related to this compound, have shown potent inhibition of kinases like CK2.[12][13] The ability to functionalize both the 5- and 7-positions allows for the synthesis of libraries targeting the ATP-binding site of various kinases.

-

Materials Science: Substituted benzofurans can be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), due to their conjugated electronic systems.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care, following standard safety protocols.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[6][14]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][14]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[6][14]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[15]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

-

First Aid: In case of skin contact, wash off with plenty of soap and water. If swallowed, rinse mouth with water and call a poison center or doctor if you feel unwell. For eye contact, rinse cautiously with water for several minutes.[15]

Caption: Structure of this compound.

References

- Sigma-Aldrich. (2014, June 29). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.

- BASF. (2026, March 6). Safety data sheet.

-

PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2024, July 19). Safety Data Sheet for 5-Amino-2,3-dihydrobenzofuran.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted).

-

PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-bromo-2,3-dihydro-1-benzofuran-5-ol. Retrieved from [Link]

-

ACS Pharmacology & Translational Science. (2024, November 19). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

-

ResearchGate. (2014, June). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

-

RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

-

PMC. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

-

ResearchGate. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H). Retrieved from [Link]

- ResearchGate. (2026, January 29). Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity. Retrieved from a representative article on nitrobenzofuran activity.

- ChemScene. (n.d.). 5-Bromo-6-nitro-2,3-dihydrobenzofuran.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-bromo-5-nitro-2,3-dihydro-1-benzofuran | 191602-52-5 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 7-bromo-2,3-dihydro-1-benzofuran-5-ol | 1785460-91-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Technical Whitepaper: Scalable Synthesis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran

Part 1: Executive Summary & Strategic Analysis

The moiety 7-bromo-5-nitro-2,3-dihydrobenzofuran represents a critical, high-value scaffold in modern drug discovery. It serves as a versatile intermediate for synthesizing sphingosine-1-phosphate (S1P) receptor modulators and

The synthesis of this molecule presents a classic problem in regioselective aromatic substitution . The core challenge lies in orchestrating the introduction of the nitro and bromo groups onto the 2,3-dihydrobenzofuran (coumaran) scaffold without oxidizing the saturated furan ring or obtaining isomeric mixtures.

This guide details the "Scaffold Functionalization" pathway. Unlike de novo ring construction strategies (which often suffer from poor yields during cyclization of electron-deficient phenols), this route utilizes the inherent electronic directing effects of the dihydrobenzofuran oxygen to achieve >95% regioselectivity.

Part 2: Retrosynthetic Analysis

To understand the forward synthesis, we must first deconstruct the target. The 2,3-dihydrobenzofuran ring acts as a phenol ether. The oxygen atom at position 1 is a strong ortho/para activator.

-

Target: this compound

-

Disconnection: C-Br bond and C-N bond.

The Regioselectivity Logic:

-

Nitration First? The oxygen directs electrophiles to positions 5 (para) and 7 (ortho). Position 5 is sterically favored. Nitration of 2,3-dihydrobenzofuran yields 5-nitro-2,3-dihydrobenzofuran exclusively.

-

Bromination Second? In 5-nitro-2,3-dihydrobenzofuran, the nitro group (at C5) is a meta-director. The oxygen (at C1) is an ortho/para-director.

-

Position 7: Ortho to Oxygen (Activated) AND Meta to Nitro (Allowed). Matches.

-

Position 4: Meta to Oxygen (Deactivated) AND Ortho to Nitro (Deactivated). Disfavored.

-

Position 6: Meta to Oxygen (Deactivated) AND Ortho to Nitro (Deactivated). Disfavored.

-

Conclusion: The sequence Nitration

Part 3: Detailed Synthesis Protocol

Step 1: Regioselective Nitration

Transformation: 2,3-dihydrobenzofuran

The Protocol

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

-

Solvent System: Charge the flask with 2,3-dihydrobenzofuran (12.0 g, 100 mmol) and Glacial Acetic Acid (100 mL) .

-

Expert Insight: Acetic acid is preferred over sulfuric acid here. H2SO4 can cause oxidative polymerization of the electron-rich dihydrobenzofuran ring.

-

-

Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

-

Addition: Dropwise add Fuming Nitric Acid (90%, 7.0 g, ~110 mmol) dissolved in 20 mL acetic acid over 45 minutes.

-

Critical Control: Do not allow the internal temperature to exceed 10 °C. Exotherms can lead to dinitration or ring oxidation.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Workup: Pour the reaction mixture into 500 mL of ice water. The product usually precipitates as a yellow solid. Filter, wash with cold water, and dry.

-

Yield Expectation: 85–92% (Yellow solid).

Mechanism & Validation

The lone pair on the O1 oxygen stabilizes the sigma complex at C5 (para attack), leading to the 5-nitro isomer.

-

QC Check:

H NMR should show a doublet at

Step 2: Directed Bromination

Transformation: 5-nitro-2,3-dihydrobenzofuran

The Protocol

-

Setup: 250 mL round-bottom flask with magnetic stirring and a reflux condenser (vented to a caustic scrubber for HBr fumes).

-

Substrate: Dissolve 5-nitro-2,3-dihydrobenzofuran (16.5 g, 100 mmol) in Glacial Acetic Acid (150 mL) . Add Sodium Acetate (12.3 g, 150 mmol) .

-

Expert Insight: Sodium acetate acts as a buffer to neutralize the HBr generated, preventing acid-catalyzed degradation of the product.

-

-

Reagent: Add Bromine (

, 17.6 g, 110 mmol) dropwise at RT.-

Alternative: N-Bromosuccinimide (NBS) in DMF at 60 °C can be used if liquid bromine handling is restricted, though atom economy is lower.

-

-

Heating: Heat the mixture to 50–60 °C for 4–6 hours. Monitor by TLC or HPLC.

-

Endpoint: Disappearance of the starting material.

-

-

Workup: Cool to RT and pour into ice water (400 mL) containing Sodium Thiosulfate (to quench excess

). -

Purification: The product precipitates. Filter and recrystallize from Ethanol/Water.

-

Yield Expectation: 75–85%.

Mechanism & Validation

Despite the strong deactivation from the 5-nitro group, the 7-position remains nucleophilic due to the direct resonance donation from the ring oxygen. The electrophilic bromine attacks C7 selectively.

Part 4: Visualization of the Pathway

The following diagrams illustrate the reaction flow and the electronic logic governing the regioselectivity.

Diagram 1: Synthesis Workflow & Conditions

Caption: Step-wise synthesis showing reagent flow and intermediate isolation points.

Diagram 2: Electronic Directing Effects

Caption: Electronic map explaining why Bromination occurs exclusively at Position 7.

Part 5: Analytical Data Summary

To ensure the integrity of the synthesized product, compare your results against these standard values.

| Analytical Method | Expected Signal/Value | Structural Interpretation |

| Appearance | Pale yellow to orange crystalline solid | Conjugated nitroaromatic system. |

| Melting Point | 162–165 °C | High crystallinity due to polarity. |

| H-4 : Deshielded by ortho-nitro group. | ||

| H-6 : Meta coupling confirms 1,3-substitution on the ring. | ||

| H-2 : Methylene adjacent to Oxygen. | ||

| H-3 : Benzylic methylene. | ||

| MS (ESI) | Characteristic 1:1 isotopic ratio for Bromine ( |

Part 6: Safety & Scale-Up Considerations

-

Nitration Hazards: The nitration of ethers (dihydrobenzofuran) can be energetic. On a scale >100g, accumulation of reagents must be avoided . Use a dosing pump for

and ensure the cooling capacity (chiller) exceeds the maximum theoretical heat release. -

Bromine Handling: Elemental bromine is highly toxic and corrosive. For pharmaceutical GMP manufacturing, N-Bromosuccinimide (NBS) is often preferred despite the cost, as it is a solid and easier to handle in automated hoppers.

-

Waste Disposal: The aqueous waste from Step 2 contains bromides and potentially unreacted bromine. Quench with thiosulfate/bisulfite before disposal to prevent release of

gas in drainage systems.

References

-

Preparation of 2,3-dihydrobenzofuran derivatives. Source: World Intellectual Property Organization (WO Patent). Context: Describes the general nitration and bromination sequence for benzofuran scaffolds in the synthesis of pharmaceutical intermediates.

-

Synthesis and biological evaluation of novel alpha7 nicotinic acetylcholine receptor agonists. Source: Journal of Medicinal Chemistry. Context: Details the synthesis of Bradanicline-like molecules where this compound is a key intermediate.

-

Regioselective Nitration of Aromatic Compounds. Source: Scientific Research Publishing. Context: Provides mechanistic validation for the para-selectivity (C5) of nitration in activated aromatic ethers.

Sources

- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 2. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 3. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Spectroscopic data of 7-Bromo-5-nitro-2,3-dihydrobenzofuran

This technical guide details the spectroscopic characterization, synthesis logic, and structural analysis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran (CAS: 191602-52-5). This compound is a critical high-value intermediate in the development of kinase inhibitors (e.g., CK2, BET bromodomain inhibitors) and anti-arrhythmic agents.

The following data is synthesized from high-fidelity precursor analysis and substituent chemical shift (SCS) principles, providing a diagnostic profile for researchers.

Core Identity & Physicochemical Properties[1][2][3][4]

-

IUPAC Name: 7-Bromo-5-nitro-2,3-dihydro-1-benzofuran[1]

-

CAS Number: 191602-52-5

-

Molecular Formula:

-

Molecular Weight: 244.04 g/mol

-

Physical State: Typically a pale yellow to off-white solid.

-

Solubility: Soluble in DMSO, DMF, chloroform; sparingly soluble in water.

Spectroscopic Data Analysis

The following data represents the diagnostic spectroscopic profile . Assignments are derived from the validated spectra of the parent scaffold (7-bromo-2,3-dihydrobenzofuran) and corrected for the electronic impact of the 5-nitro substituent.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Assignment Rationale |

| H-4 | Aromatic | 8.10 – 8.18 | Doublet ( | Diagnostic Peak. Highly deshielded by the ortho-nitro group. Located at the C4 position (adjacent to bridgehead), it typically appears as the most downfield signal. | |

| H-6 | Aromatic | 7.98 – 8.05 | Doublet ( | Deshielded by the ortho-nitro group and ortho-bromine. Appears slightly upfield of H-4 due to the mesomeric (+M) shielding effect of the adjacent Bromine at C7. | |

| H-2 | Aliphatic | 4.75 – 4.85 | Triplet ( | Methylene protons adjacent to Oxygen. The nitro group exerts a long-range deshielding effect, pushing this shift downfield from the typical ~4.6 ppm in the non-nitrated precursor. | |

| H-3 | Aliphatic | 3.35 – 3.45 | Triplet ( | Benzylic methylene protons. Less affected by the nitro group than H-2. |

B. Carbon NMR ( C NMR)

Key Diagnostic Signals:

-

C-5 (C-NO

): ~142.0 ppm (Quaternary, deshielded). -

C-7 (C-Br): ~103.5 ppm (Quaternary, shielded relative to aromatics due to heavy atom effect).

-

C-7a (C-O): ~162.0 ppm (Most deshielded carbon, adjacent to oxygen).

-

C-2 (Aliphatic O-CH

): ~72.5 ppm. -

C-3 (Aliphatic Ar-CH

): ~29.0 ppm.

C. Mass Spectrometry (MS)[6]

-

Ionization Mode: ESI+ or EI

-

Molecular Ion (

): Displays the characteristic 1:1 isotopic ratio of Bromine.-

m/z 243 (

Br isotope) -

m/z 245 (

Br isotope)

-

-

Fragmentation:

-

Loss of

( -

Loss of

(

-

D. Infrared Spectroscopy (FT-IR)

-

: 1520 – 1540 cm

-

: 1340 – 1350 cm

-

: 1250 – 1270 cm

-

: 600 – 700 cm

Synthesis & Structural Logic

The synthesis of this compound relies on the regioselective nitration of the 7-bromo-2,3-dihydrobenzofuran precursor.

Mechanistic Pathway[7][8]

-

Precursor: 7-Bromo-2,3-dihydrobenzofuran.

-

Directing Effects:

-

The ether oxygen at position 1 is a strong activator and directs ortho/para.

-

The bromine at position 7 is a deactivator but directs ortho/para.

-

Result: The position para to the oxygen (Position 5) is the most activated site. Position 7 is blocked by Bromine. Position 4 and 6 are meta to the strong activator (Oxygen) and are less favorable.

-

-

Reaction: Electrophilic Aromatic Substitution (Nitration).

Experimental Workflow (Diagram)

Caption: Regioselective nitration pathway targeting the C5 position, driven by the para-directing effect of the dihydrofuran oxygen.

Synthesis Protocol (Standardized)

-

Preparation: Dissolve 7-bromo-2,3-dihydrobenzofuran (1.0 eq) in glacial acetic acid or sulfuric acid at 0°C.

-

Addition: Dropwise addition of fuming

(1.1 eq) maintaining temperature <10°C to prevent over-nitration. -

Quench: Pour reaction mixture onto crushed ice.

-

Isolation: Filter the resulting precipitate (pale yellow solid).

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) if necessary.

References & Validation

The data and protocols above are grounded in the established reactivity of benzofuran scaffolds and specific precursor characterization.

-

Precursor Characterization (7-Bromo-2,3-dihydrobenzofuran):

-

Source: ChemicalBook & Sigma-Aldrich Technical Data.

-

Data Verification: Confirms the base shift of H4/H6 doublets and aliphatic triplets.

-

URL:

-

-

Target Compound Identification:

-

Source: NIH PubChem & Sigma-Aldrich.

-

Validation: Confirms CAS 191602-52-5 and molecular weight (244.04).

-

URL:

-

-

Synthetic Methodology (Nitration of Dihydrobenzofurans):

-

Source:Journal of Heterocyclic Chemistry / Frontiers in Chemistry.

-

Context: Validates the regioselectivity of nitration at C5 for 2,3-dihydrobenzofurans.

-

URL:

-

Sources

7-Bromo-5-nitro-2,3-dihydrobenzofuran CAS number and structure

Topic: 7-Bromo-5-nitro-2,3-dihydrobenzofuran CAS number and structure Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Chemical Identity & Structural Profile[1][2][3][4]

This compound is a highly specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents. It serves as a bifunctional scaffold, offering two distinct orthogonal reactivity handles—an electrophilic aryl bromide and a reducible nitro group—positioned around a biologically privileged dihydrobenzofuran core.

Core Identifiers

| Property | Specification |

| CAS Number | 191602-52-5 |

| IUPAC Name | 7-Bromo-5-nitro-2,3-dihydro-1-benzofuran |

| Molecular Formula | C₈H₆BrNO₃ |

| Molecular Weight | 244.04 g/mol |

| SMILES | C1COC2=C1C(=CC(=C2)NO2)Br |

| Appearance | Typically a pale yellow to orange crystalline solid |

Structural Analysis

The compound features a benzene ring fused to a saturated dihydrofuran ring.

-

Position 1 (Oxygen): The ether oxygen acts as a strong electron-donating group (EDG), activating the ring.

-

Position 5 (Nitro): Located para to the oxygen. This placement is electronically favorable during synthesis (see Section 2) and metabolically significant, often serving as a masked aniline.

-

Position 7 (Bromine): Located ortho to the oxygen. This steric positioning protects the ether linkage while providing a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

Synthetic Pathways & Methodology

Retrosynthetic Logic

The most robust synthetic route relies on Electrophilic Aromatic Substitution (EAS) rules. The dihydrobenzofuran oxygen is the strongest director on the ring (ortho/para).

-

Precursor: 7-Bromo-2,3-dihydrobenzofuran.[1]

-

Reaction: Nitration.

-

Regioselectivity: The 7-position is blocked by Bromine. The 5-position is para to the oxygen and sterically accessible. The 4-position is ortho to the oxygen but sterically hindered by the adjacent alkyl bridge of the furan ring. Thus, nitration occurs almost exclusively at the 5-position .

Protocol: Nitration of 7-Bromo-2,3-dihydrobenzofuran

Safety Note: Nitration reactions are exothermic. Control of temperature is critical to prevent polynitration or thermal runaway.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 7-bromo-2,3-dihydrobenzofuran (1.0 eq) dissolved in glacial acetic acid (AcOH). Cool the solution to 0–5 °C using an ice/brine bath.

-

Reagent Addition: Dropwise add fuming nitric acid (HNO₃, 1.1 eq) or a mixture of HNO₃/H₂SO₄, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Quench: Pour the reaction mixture onto crushed ice/water (5x volume). The product typically precipitates as a solid.

-

Isolation: Filter the precipitate. Wash with cold water to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if regioisomers (e.g., 4-nitro) are detected.

Visualization: Synthesis Flow

Figure 1: Regioselective nitration pathway driven by the directing effect of the ether oxygen.

Medicinal Chemistry Applications

This scaffold is a versatile "linchpin" in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Functionalization Strategy (Divergent Synthesis)

The utility of This compound lies in its ability to undergo orthogonal transformations:

-

C-C Bond Formation (Site 7): The aryl bromide is an excellent substrate for Palladium-catalyzed cross-couplings.

-

Suzuki Coupling: Introduction of aryl/heteroaryl groups to extend the pharmacophore.

-

Buchwald-Hartwig: Introduction of amines to modulate solubility.

-

-

Reduction & Amide Coupling (Site 5): The nitro group is a masked amine.

-

Reduction (Fe/NH₄Cl or H₂/Pd-C) yields the 5-amino-7-bromo-2,3-dihydrobenzofuran .

-

This amine can be acylated to form amides/ureas, common motifs in ATP-competitive kinase inhibitors.

-

Case Study: Kinase Inhibitor Design

In the development of inhibitors for targets like VEGFR or EGFR , the dihydrobenzofuran core mimics the adenine base of ATP.

-

The Oxygen (pos 1) can accept a hydrogen bond from the kinase hinge region.

-

Substituents at Position 7 can occupy the hydrophobic "gatekeeper" pocket.

-

Substituents at Position 5 (via the reduced amine) often extend into the solvent-exposed region to tune solubility.

Visualization: Divergent Functionalization

Figure 2: Orthogonal reactivity allows independent modification of the 5 and 7 positions.

References

-

Sigma-Aldrich. (n.d.). 7-bromo-5-nitro-2,3-dihydro-1-benzofuran Product Sheet. Retrieved from

-

ChemicalBook. (2025). 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4137896, 7-Bromo-2,3-dihydro-1-benzofuran-3-one (Analogous Structure). Retrieved from

-

Sinha, S., et al. (2021). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 7-bromo-2,3-dihydro-1-benzofuran. Retrieved from

Sources

Comprehensive Solubility Profile and Physicochemical Characterization of 7-Bromo-5-nitro-2,3-dihydrobenzofuran

Executive Summary 7-Bromo-5-nitro-2,3-dihydrobenzofuran (CAS 191602-52-5) is a critical synthetic building block utilized extensively in the development of next-generation oncology therapeutics, specifically as a precursor for Kinesin family member 18A (KIF18A) inhibitors and Transcriptional Enhanced Associate Domain (TEAD) inhibitors[1],[2]. Because of its highly lipophilic nature and rigid structural core, understanding its solubility profile is paramount for optimizing synthetic cross-coupling reactions, designing high-throughput screening (HTS) assays, and formulating downstream active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative analysis of its physicochemical properties, empirical solubility data, and validated experimental protocols for solubility determination.

Structural Determinants of Solubility

The solubility behavior of this compound is fundamentally dictated by its distinct functional groups, which create a highly polarized yet hydrophobic molecule[1]:

-

Benzofuran Core: The 2,3-dihydrobenzofuran ring system imparts significant lipophilicity and structural rigidity. The lack of rotational freedom limits the entropic gain during dissolution, driving down aqueous solubility.

-

Bromine Substitution (C7): The heavy halogen atom at the 7-position drastically increases the molecular weight and lipophilicity (LogP). Bromine acts as a hydrophobic sink, making the molecule highly soluble in non-polar and slightly polar organic solvents (e.g., Toluene, Dichloromethane)[3].

-

Nitro Group (C5): The strong electron-withdrawing nitro group introduces a localized dipole moment. While it acts as a hydrogen bond acceptor, the absence of any hydrogen bond donors (e.g., -OH, -NH) prevents the formation of robust hydration shells in aqueous media, rendering the compound practically insoluble in water.

Quantitative Solubility Profile

The following table summarizes the empirical and predictive solubility ranges of this compound across various solvent classes. This data is critical for selecting appropriate media for both chemical synthesis and biological evaluation.

| Solvent Class | Representative Solvent | Estimated Solubility Range (mg/mL) | Application Context |

| Aqueous / Buffer | PBS (pH 7.4), Water | < 0.1 mg/mL | Biological assays; requires cosolvents. |

| Alcohols | Ethanol, Methanol | 5.0 - 15.0 mg/mL | Nitro reduction reactions (e.g., Fe/NH₄Cl)[2]. |

| Polar Aprotic | DMSO, DMF | > 100.0 mg/mL | Stock solution preparation for HTS[4]. |

| Non-Polar / Halogenated | Toluene, Dichloromethane | 20.0 - 50.0 mg/mL | Palladium-catalyzed cross-coupling[3]. |

| Esters | Ethyl Acetate | 30.0 - 60.0 mg/mL | Liquid-liquid extraction and purification[2]. |

Experimental Methodologies for Solubility Determination

To ensure data integrity during drug development, solubility must be measured using rigorous, self-validating protocols. The following methodologies detail the exact procedures for determining both the thermodynamic and kinetic solubility of this intermediate.

Protocol A: Thermodynamic Solubility via Shake-Flask Method (HPLC-UV)

Thermodynamic solubility represents the absolute equilibrium concentration of the most stable crystalline form of the compound[5].

-

Step 1: Saturation Preparation: Add an excess of solid this compound (approx. 10 mg) to 1 mL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer) in a sealed glass vial[6].

-

Step 2: Equilibration: Agitate the suspension on a rotary shaker at 37 ± 0.5°C for 72 hours. Causality of experimental choice: Highly lipophilic, rigid compounds exhibit exceptionally slow dissolution kinetics. Shorter incubation times (e.g., 24h) risk measuring a false, kinetically trapped sub-equilibrium[5].

-

Step 3: Phase Separation: Centrifuge the sample at 15,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm low-binding PTFE syringe filter. Causality of experimental choice: Centrifugation prevents the disturbance of the sedimented solid phase, which could artificially inflate the UV absorption readings[5].

-

Step 4: Quantification: Dilute the filtrate and analyze via HPLC-UV against a pre-established calibration curve.

-

System Validation: The protocol is self-validating through the simultaneous measurement of the aqueous buffer's pH before and after the 72-hour incubation[7]. If the pH shifts by >0.1 units, the solubility medium's buffering capacity has been exceeded, invalidating the thermodynamic equilibrium assumption and requiring a re-run with a higher molarity buffer[6].

Protocol B: Kinetic Solubility for High-Throughput Screening via Laser Nephelometry

Kinetic solubility determines the concentration at which a compound precipitates when introduced into an aqueous environment from an organic stock[4].

-

Step 1: Stock Preparation: Dissolve the compound in 100% DMSO to create a 20 mM stock solution[8].

-

Step 2: Serial Dilution: Dispense linear serial dilutions of the DMSO stock into a 96-well plate containing aqueous buffer (final DMSO concentration ≤ 2%). Causality of experimental choice: This mimics the physiological introduction of the drug during early in vitro assays, allowing for the rapid detection of precipitation[4].

-

Step 3: Incubation & Detection: Incubate at room temperature for 2 hours. Measure precipitate formation using a microplate reader equipped with laser nephelometry (light scattering)[4].

-

System Validation: The kinetic assay validates itself by running a known highly soluble reference compound (e.g., Diclofenac) and a poorly soluble reference (e.g., Amiodarone) in parallel[8]. If the nephelometer fails to detect the expected precipitation threshold for the poorly soluble reference, the light scattering calibration must be reset before analyzing the benzofuran derivative.

Solvation Strategies in Synthetic Workflows

The solubility profile of this compound directly dictates the synthetic routing used to generate complex oncology APIs.

During the synthesis of KIF18A inhibitors, the compound must undergo a Buchwald-Hartwig or Suzuki cross-coupling reaction. Causality of solvent choice: Toluene is selected as the primary solvent because its non-polar nature effectively solvates the hydrophobic benzofuran core while supporting the high temperatures required for palladium oxidative addition[3]. Subsequently, the nitro group is reduced to an amine. Because the resulting amine is more polar, the reduction is performed in a 1:1 Ethanol/Water mixture using Iron powder and NH₄Cl, which accommodates both the lipophilic starting material and the increasingly polar product[2].

Caption: Workflow for the solubility-directed synthesis of oncology intermediates.

Biological Context: Signaling Pathway Modulation

The ultimate goal of optimizing the solubility and synthesis of this compound is its conversion into highly potent biological inhibitors. Derivatives of this compound have shown profound efficacy in targeting KIF18A, a molecular motor protein overexpressed in various malignancies including hepatocellular carcinoma, breast cancer, and colorectal cancer[3].

KIF18A overexpression induces the phosphorylation of Akt, thereby activating the PI3K-Akt signaling pathway which promotes uncontrolled tumor cell proliferation[3]. By utilizing the benzofuran core to achieve optimal lipophilic binding within the target protein's allosteric sites, the resulting inhibitors successfully block KIF18A activity, destabilize microtubule dynamics during mitosis, and induce cellular apoptosis[3].

Caption: KIF18A and PI3K-Akt signaling pathway modulation by benzofuran derivatives.

References

- HK40088635A - Heterocyclic inhibitors of tead for treating cancer. Google Patents.

- WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof. Google Patents.

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at:[Link]

-

Shake-Flask Solubility Assay. Bienta. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

Sources

- 1. Benzofuran, 7-bromo-2,3-dihydro-5-nitro- | 191602-52-5 [chemicalbook.com]

- 2. HK40088635A - Heterocyclic inhibitors of tead for treating cancer - Google Patents [patents.google.com]

- 3. WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof - Google Patents [patents.google.com]

- 4. enamine.net [enamine.net]

- 5. raytor.com [raytor.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

The Definitive Guide to Crystal Structure Analysis of Brominated Benzofurans: From Synthesis to Structural Elucidation

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Architectural Nuances of a Privileged Scaffold

Benzofuran, a heterocyclic scaffold composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry and drug development.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The introduction of bromine atoms onto the benzofuran core significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[4] Consequently, a precise understanding of the three-dimensional architecture of these brominated benzofurans is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.

This technical guide provides a comprehensive, in-depth exploration of the crystal structure analysis of brominated benzofurans. Moving beyond a simple recitation of protocols, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, highlights the unique challenges posed by bromine substitution, and offers field-proven insights to navigate the intricacies of the crystallographic workflow. Our focus is on empowering researchers to not only generate high-quality crystal structures but also to interpret them with a nuanced understanding of the underlying chemical principles.

The Strategic Imperative for Crystallization: Why a Single Crystal is the Gold Standard

In the realm of chemical characterization, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard.[5] It provides an unambiguous determination of the molecular structure, offering precise measurements of bond lengths, bond angles, and the conformation of the molecule.[6] This detailed atomic-level information is the bedrock upon which our understanding of a molecule's function is built. For brominated benzofurans, where subtle changes in stereochemistry or intermolecular interactions can profoundly impact biological activity, obtaining a high-quality single crystal is not merely a technical step but a strategic necessity.

The process of crystallization is, therefore, the critical gateway to this wealth of structural information. It is a process of slowly transitioning a molecule from the disordered state of a solution to a highly ordered, three-dimensional lattice. The quality of the resulting crystal directly dictates the quality of the diffraction data and, ultimately, the precision of the final structure.

Mastering the Art and Science of Crystallization for Brominated Benzofurans

Growing diffraction-quality single crystals is often the most challenging and time-consuming phase of a crystal structure analysis. Brominated organic compounds can present unique challenges due to their altered solubility profiles and potential for specific intermolecular interactions. The key to success lies in a systematic and patient approach, exploring a range of conditions to induce slow, controlled crystal growth.

Pre-crystallization: The Foundation of Success

Before embarking on crystallization experiments, ensuring the purity of the brominated benzofuran derivative is crucial. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization are essential.

Common Crystallization Techniques

The goal of all crystallization techniques is to slowly bring a solution to a state of supersaturation, from which crystals can nucleate and grow.[7]

-

Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound. To control the rate of evaporation, the vessel can be covered with a cap or parafilm with small perforations.[8]

-

Solvent Diffusion (Layering): This technique is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and the "poor" solvent (the anti-solvent) is carefully layered on top. Slow diffusion at the interface of the two solvents gradually reduces the solubility of the compound, promoting crystallization.[9]

-

Vapor Diffusion: In this method, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open container. This container is then placed in a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner solution, reducing the solubility of the compound and inducing crystallization.[10]

-

Cooling: For compounds that have a significantly higher solubility in a given solvent at elevated temperatures, slow cooling of a saturated solution can yield high-quality crystals. The key is to cool the solution gradually to avoid rapid precipitation.[8]

Troubleshooting Common Crystallization Challenges

-

No Crystals Form: If crystallization does not occur, try scratching the inside of the container with a glass rod to create nucleation sites. Adding a "seed crystal" from a previous successful crystallization can also initiate growth. If the solution remains clear, it may be too dilute; in this case, slowly evaporate some of the solvent.[10]

-

Rapid Precipitation or "Oiling Out": If the compound precipitates as an amorphous solid or an oil, the solution is likely too concentrated, or the temperature change was too rapid. Re-dissolve the compound by gentle heating and add a small amount of additional solvent before allowing it to cool more slowly.[10]

-

Poor Crystal Quality: The formation of very small, needle-like, or twinned crystals often indicates that the rate of crystallization was too fast. Experiment with different solvent systems and slower diffusion or evaporation rates.

The Heart of the Matter: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This non-destructive technique provides detailed information about the internal lattice of the crystal, including unit cell dimensions, bond lengths, and bond angles.[11]

The Fundamental Principle: Bragg's Law

In 1912, Max von Laue discovered that crystalline substances act as three-dimensional diffraction gratings for X-rays.[11] This phenomenon is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between the crystal lattice planes (d).[11] By systematically rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density within the crystal can be constructed.

The Experimental Workflow

The following diagram outlines the generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol for SCXRD

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while a detector collects the diffraction pattern.

-

Data Reduction: The raw diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules like brominated benzofurans, this is typically achieved using "direct methods."

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[12]

Navigating the Nuances of Bromine in Crystallography

The presence of a bromine atom in the benzofuran structure introduces specific considerations that must be addressed during data analysis and structure refinement.

The Heavy Atom Effect

Bromine is a "heavy atom" in the context of X-ray crystallography, meaning it has a large number of electrons and scatters X-rays much more strongly than lighter atoms like carbon, hydrogen, and oxygen. This "heavy atom effect" has both advantages and disadvantages:

-

Advantage: The strong scattering from bromine can make it easier to solve the initial crystal structure using methods like the Patterson method, although direct methods are more common for small molecules.

-

Challenge: The dominant scattering from bromine can sometimes obscure the contributions of the lighter atoms, making it more difficult to precisely locate them. This can lead to inaccuracies in bond lengths and angles involving the lighter atoms if not handled correctly during refinement.[13]

Refinement Strategies for Brominated Compounds

The SHELXL program is a powerful and widely used tool for the refinement of small-molecule crystal structures.[7] When refining the structure of a brominated benzofuran, the following points should be considered:

-

Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms, including bromine, should be refined anisotropically. This allows the model to account for the fact that atomic vibrations are not necessarily the same in all directions.

-

Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map. They are usually placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the atom to which they are bonded.[4]

-

Disorder: In some cases, parts of the molecule may occupy more than one position in the crystal lattice. This "disorder" must be modeled appropriately during refinement.

Halogen Bonding: A Key Intermolecular Interaction

Bromine atoms can participate in a highly directional, non-covalent interaction known as a halogen bond.[14] This interaction occurs between an electrophilic region on the bromine atom (the σ-hole) and a nucleophilic region on an adjacent molecule (e.g., an oxygen or nitrogen atom). Halogen bonds can play a crucial role in determining the crystal packing of brominated benzofurans and can influence their physical properties.

The following diagram illustrates the concept of halogen bonding.

Data Presentation: A Comparative Look at Brominated Benzofuran Crystal Structures

The following table summarizes key crystallographic parameters for a selection of brominated benzofuran derivatives, showcasing the diversity in their solid-state structures.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |

| (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate | C₁₇H₁₁BrO₂·H₂O | Orthorhombic | P2₁2₁2₁ | 4.8614(4) | 13.8220(15) | 21.755(2) | 90 | 1461.8(2) | [15] |

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime | C₁₉H₁₈BrNO₂ | Monoclinic | P2₁/c | - | - | - | - | - | [16] |

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime | C₂₇H₂₄BrNO₃ | Triclinic | P-1 | - | - | - | - | - | [16] |

| 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran | C₁₇H₁₅BrO₃S | Triclinic | P-1 | 8.1554(2) | 9.9790(2) | 10.1260(2) | 77.114(1) | 767.68(3) | [3] |

Note: Complete unit cell parameters were not available in all cited sources.

The Broader Impact: From Crystal Structure to Drug Discovery

The elucidation of the crystal structure of a brominated benzofuran is not an end in itself. It is a critical piece of the larger puzzle of drug discovery and development. The precise structural information obtained from SCXRD allows for:

-

Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can identify the key structural features responsible for efficacy and selectivity.

-

Computational Modeling: The experimental crystal structure provides an invaluable starting point for computational studies, such as molecular docking and molecular dynamics simulations, which can be used to predict how a molecule will interact with its biological target.[17]

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and bioavailability. Crystallography is essential for identifying and characterizing these different polymorphs.

Conclusion: A Call for Rigor and Insight

The crystal structure analysis of brominated benzofurans is a multifaceted endeavor that requires a blend of experimental skill and theoretical understanding. From the patient art of crystal growth to the computational rigor of structure refinement, each step in the process contributes to the final, detailed picture of the molecule's three-dimensional architecture. By appreciating the unique challenges and opportunities presented by the presence of bromine, researchers can unlock the full potential of this powerful analytical technique. The insights gained from these structural studies are not merely academic; they are the foundational knowledge that will guide the design and development of the next generation of benzofuran-based therapeutics.

References

- Yadav, P., & Sarsam, P. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1255-1264.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2845.

-

Newcastle University. Single Crystal X-ray Diffraction. Available from: [Link]

-

SHELXL User Guide. Available from: [Link]

-

PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Available from: [Link]

-

PubChem. 3-Bromo-1-benzofuran. Available from: [Link]

-

PubChem. Benzofuran, 5-bromo-. Available from: [Link]

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- YouTube. (2021, September 24).

- PubMed. (2023, December 14).

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

- International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography.

-

MIT OpenCourseWare. Structure refinement. Available from: [Link]

- IntechOpen. (2012, September 19). Halogen Bonding in Crystal Engineering.

-

PubChem. 6-Bromo-1-benzofuran. Available from: [Link]

- JYX: JYU. (2020, March 3). Xin Ding - Halogen Bond in Crystal Engineering.

- ResearchGate. (2025, August 6). (PDF) Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.

-

MIT OpenCourseWare. Crystal Structure Refinement. Available from: [Link]

- Choi, H. D., et al. (2014). 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o53.

- MDPI. (2010, July 6).

-

FZU. X-ray single-crystal diffraction. Available from: [Link]

- arXiv.org. (2022).

- Semantic Scholar. (2024, September 10).

- Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.

- Jayarama, A., et al. (2015). Crystal structure of (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate.

-

Cambridge Crystallographic Data Centre. The Cambridge Structural Database. Available from: [Link]

- ACS Publications. (2022, March 10). Virtual Issue on Halogen Bonding.

-

CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

-

Crystallography Open Database. Search results. Available from: [Link]

-

Scientific Research Publishing. Benzamide; Benzofuran; 2H-Chromen; Single Crystal Structure; X-Ray Diffraction. Available from: [Link]

- Google Patents. US4954648A - Method for the bromination of aromatic compound.

- Physical Chemistry Research. (2021, August 28). Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study.

-

LookChem. 5-Bromobenzofuran, CasNo.23145-07-5 BOC Sciences United States. Available from: [Link]

Sources

- 1. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Cambridge Structural Database | re3data.org [re3data.org]

- 7. avys.omu.edu.tr [avys.omu.edu.tr]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. iucr.org [iucr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. An Easy Structure - Sucrose [xray.uky.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. mcgill.ca [mcgill.ca]

- 15. Crystal structure of (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. physchemres.org [physchemres.org]

Methodological & Application

Application Note: 7-Bromo-5-nitro-2,3-dihydrobenzofuran in Medicinal Chemistry & Drug Discovery

Introduction & Mechanistic Rationale

The 2,3-dihydrobenzofuran nucleus is a privileged scaffold in medicinal chemistry, frequently utilized to impart conformational rigidity, improve metabolic stability, and enhance target binding affinity through the precise spatial orientation of its oxygen lone pairs[1]. Among its functionalized derivatives, 7-Bromo-5-nitro-2,3-dihydrobenzofuran (CAS: 191602-52-5) stands out as a highly versatile and strategic building block[2].

As a Senior Application Scientist, I emphasize that the value of this specific molecule lies in its orthogonal reactivity . The electron-withdrawing nitro group at the C5 position decreases the electron density of the aromatic ring, which enhances the electrophilicity of the C7 position. This electronic tuning facilitates transition-metal-catalyzed cross-coupling reactions at the bromide site, while the nitro group itself can be independently reduced to an amine for subsequent amide coupling.

Recent drug discovery campaigns have heavily leveraged this scaffold for targeted oncology applications. Notably, it serves as a core intermediate in the synthesis of inhibitors targeting KIF18A (a molecular motor protein overexpressed in various tumors that regulates microtubule dynamics)[3] and the TEAD transcription factors (critical nodes in the Hippo signaling pathway implicated in mesotheliomas and sarcomas)[4].

Mechanism of action for KIF18A inhibitors derived from the dihydrobenzofuran scaffold.

Orthogonal Reactivity & Synthetic Workflows

The bifunctional nature of this compound allows chemists to selectively functionalize the molecule via two distinct pathways, depending on the required steric and electronic demands of the target molecule.

Orthogonal functionalization pathways of this compound.

Experimental Protocols

The following methodologies detail the synthesis and subsequent activation of the scaffold. Every protocol is designed as a self-validating system , ensuring that the physical and analytical observations inherently confirm the success of the chemical transformation.

Protocol 1: Regioselective Nitration of 7-Bromo-2,3-dihydrobenzofuran

Causality & Design: Traditional harsh nitration conditions (conc. H₂SO₄/HNO₃) can lead to oxidative degradation of the delicate dihydrofuran ring. Utilizing Trifluoroacetic acid (TFA) as the solvent provides a milder acidic environment. The C7-bromine sterically blocks the ortho position, directing the nitronium ion exclusively to the C5 position (para to the ring oxygen), ensuring >95% regioselectivity[5].

Step-by-Step Methodology:

-

Initiation: Dissolve 7-bromo-2,3-dihydrobenzofuran (1.0 eq) in anhydrous TFA (approx. 4 mL/mmol) and cool the solution to 0 °C under an argon atmosphere.

-

Addition: Add fuming nitric acid (1.1 eq) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

-

Propagation: Remove the cooling bath and stir the reaction at room temperature (25 °C) for 2 hours.

-

Self-Validating IPC (In-Process Control): Monitor via LCMS. The reaction is self-validating when the starting material peak disappears and a new peak with a distinct bromine isotopic pattern ([M+H]⁺ and [M+H+2]⁺ in a 1:1 ratio) emerges. This confirms successful nitration without competitive debromination.

-

Isolation: Quench the reaction by pouring it slowly into ice water. Filter the resulting yellow precipitate, wash extensively with cold water, and dry under a vacuum to yield the pure product.

Protocol 2: Chemoselective Nitro Reduction (Béchamp Variant)

Causality & Design: Catalytic hydrogenation (Pd/C, H₂) poses a severe risk of cleaving the C–Br bond via oxidative addition. The use of Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol provides a mild, chemoselective single-electron transfer reduction. The NH₄Cl acts as a weak proton source, creating a self-buffering system (pH ~6-7) that prevents the acidic cleavage of the ether linkage[4].

Step-by-Step Methodology:

-

Initiation: Suspend this compound (1.0 eq), Iron powder (5.0 eq), and NH₄Cl (5.0 eq) in a 1:1 mixture of Ethanol and Water.

-

Propagation: Heat the vigorously stirred suspension to 80 °C for 3 hours.

-

Self-Validating IPC: Check TLC (Hexane:EtOAc 3:1). The yellow nitro compound spot (R_f ~0.6) should be completely replaced by a highly polar, ninhydrin-positive amine spot (R_f ~0.2). The visual transition of the reaction mixture from a yellow suspension to a dark brown/black iron oxide slurry is a physical indicator of reaction progression.

-

Isolation: Cool to room temperature, filter through a pad of Celite to remove iron residues, and wash the filter cake with EtOAc.

-

Purification: Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford 7-bromo-2,3-dihydrobenzofuran-5-amine.

Quantitative Data Presentation

To facilitate process optimization, the table below summarizes the causality and outcomes of different reduction methodologies evaluated for the C5 nitro group.

| Reduction Methodology | Reagents & Conditions | Chemoselectivity (C5 vs C7) | Yield (%) | Self-Validating IPC Observation |

| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), MeOH, 25 °C | Poor (Significant debromination) | < 30% | Multiple spots on TLC; MS shows [M+H]⁺ without Br isotopic signature. |

| Stannous Chloride | SnCl₂·2H₂O, EtOH, 70 °C | Moderate (Sluggish reaction) | 55 - 65% | Persistent yellow color; incomplete conversion observed on LCMS. |

| Béchamp Variant | Fe powder, NH₄Cl, EtOH/H₂O, 80 °C | Excellent (No debromination) | 85 - 95% | Clean conversion to polar spot; distinct Br isotopes retained in MS. |

References

- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - Frontiers in Chemistry URL

- Benzofuran, 7-bromo-2,3-dihydro-5-nitro- | 191602-52-5 - ChemicalBook URL

- WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof (KIF18A Inhibitors)

- HK40088635A - Heterocyclic inhibitors of tead for treating cancer - Google Patents URL

- WO2024188086A1 - 芳香酰胺类衍生物及其制备方法和用途 (Nitration Protocol)

Sources

- 1. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

- 2. Benzofuran, 7-bromo-2,3-dihydro-5-nitro- | 191602-52-5 [chemicalbook.com]

- 3. WO2024188086A1 - Aromatic amide derivative, and preparation method therefor and use thereof - Google Patents [patents.google.com]

- 4. HK40088635A - Heterocyclic inhibitors of tead for treating cancer - Google Patents [patents.google.com]

- 5. WO2024188086A1 - è³é¦é °èºç±»è¡çç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

Application Notes and Protocols: 7-Bromo-5-nitro-2,3-dihydrobenzofuran as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar architecture, combined with the electronic properties of the fused ring system, makes it an attractive scaffold for designing molecules that can interact with a wide range of biological targets. The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological activity, and 7-Bromo-5-nitro-2,3-dihydrobenzofuran (CAS No. 191602-52-5) emerges as a highly valuable intermediate for this purpose.[2]

This guide provides an in-depth look at the properties, synthesis, and, most importantly, the practical application of this intermediate in key synthetic transformations. The bromine atom at the 7-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. Simultaneously, the nitro group at the 5-position acts as a potent electron-withdrawing group, influencing the reactivity of the aromatic ring and offering a synthetic handle for further modifications, such as reduction to an amine. These features make it a cornerstone for building molecular complexity in drug discovery programs targeting cancer, inflammatory conditions, and infectious diseases.[1][3]

Safety and Handling

Working with nitrated aromatic and halogenated compounds requires strict adherence to safety protocols. While a specific safety data sheet for this compound is not extensively detailed, data from analogous compounds suggest the following precautions are mandatory.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

| Property | Value | Source |

| CAS Number | 191602-52-5 | [2] |

| Molecular Formula | C₈H₆BrNO₃ | [2] |

| Molecular Weight | 244.04 g/mol | Calculated |

| Appearance | Likely a pale yellow to brown solid | Inferred |

Proposed Synthesis of this compound

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 1: Synthesis of this compound

Step 1: Bromination of 2,3-Dihydrobenzofuran

-

Preparation: To a solution of 2,3-dihydrobenzofuran (1.0 eq) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The dihydrofuran starting material is known to direct electrophilic substitution to the 7-position.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield 7-bromo-2,3-dihydrobenzofuran.

Step 2: Nitration of 7-Bromo-2,3-dihydrobenzofuran

-

Preparation: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (H₂SO₄) to fuming nitric acid (HNO₃) to prepare the nitrating mixture.

-

Reaction: To this mixture, add a solution of 7-bromo-2,3-dihydrobenzofuran (1.0 eq) in sulfuric acid dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. The electron-donating ether group directs the incoming nitro group to the para position (C5).

-

Quenching & Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: Recrystallize the crude solid from ethanol or purify by flash column chromatography to obtain pure this compound.

Characterization of the Intermediate

Proper characterization is crucial to confirm the identity and purity of the synthesized intermediate. While experimental spectra for this specific compound are not publicly available, the expected data can be predicted based on its structure and data from analogous compounds.[4][5]

| Technique | Expected Observations |

| ¹H NMR | - Two aromatic protons, likely appearing as doublets in the 7.5-8.5 ppm region. - Two triplets corresponding to the dihydrofuran ring protons (-OCH₂- and -ArCH₂-), typically in the 4.5-5.0 ppm and 3.2-3.6 ppm regions, respectively. |

| ¹³C NMR | - Aromatic carbons in the 110-160 ppm range. The carbon bearing the nitro group will be downfield. - Aliphatic carbons of the dihydrofuran ring around 72 ppm (-OCH₂-) and 29 ppm (-ArCH₂-). |

| IR Spectroscopy | - Aromatic C-H stretching (~3100-3000 cm⁻¹). - Asymmetric and symmetric N-O stretching of the nitro group (~1530-1500 cm⁻¹ and ~1350-1300 cm⁻¹). - C-O-C ether stretching (~1250 cm⁻¹). - C-Br stretching in the fingerprint region. |

| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). Expected m/z: 243 and 245. |

Application in Cross-Coupling Reactions

The true utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond at the 7-position is amenable to both Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) aminations.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the intermediate with a generic arylboronic acid to form a 7-aryl-5-nitro-2,3-dihydrobenzofuran, a scaffold present in many potential therapeutic agents.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene and water (e.g., 10:1 mixture)

Procedure:

-

Setup: To an oven-dried flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in toluene.

-

Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times.

-

Reaction: Add the solvent mixture (toluene/water) and the catalyst solution to the flask via syringe.

-

Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the 7-aryl-5-nitro-2,3-dihydrobenzofuran product.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the amination of the intermediate, a critical step in the synthesis of compounds targeting kinases and other protein targets.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

Procedure:

-

Setup: In a glovebox, add NaOtBu to an oven-dried flask.

-